Nucleophilic Displacement Rate Constants: 6-SCN-FAD vs. 6-Mercapto-FAD
6-Thiocyanato-FAD undergoes nucleophilic displacement at the 6-position with defined second-order rate constants. At pH 7.0 and 20 °C, the reaction with sulfite proceeds at 55 M⁻¹ min⁻¹ and with dithiothreitol at 1000 M⁻¹ min⁻¹, yielding 6-S-sulfito-FAD and 6-mercapto-FAD, respectively [1]. By contrast, 6-mercapto-FAD (6-SH-FAD) is the terminal displacement product and undergoes no further nucleophilic displacement at the 6-position under these conditions. Native FAD, lacking a 6-substituent, is unreactive in analogous displacement reactions. This quantitative reactivity difference allows 6-SCN-FAD to serve as a convertible probe that reports on active-site accessibility: when the 6-position is solvent-exposed (as in flavodoxin and Old Yellow Enzyme), reaction with DTT is rapid; when buried (as in riboflavin-binding protein), the reaction is fully suppressed [1].
| Evidence Dimension | Second-order rate constant for nucleophilic displacement by sulfite and dithiothreitol |
|---|---|
| Target Compound Data | k(sulfite) = 55 M⁻¹ min⁻¹; k(DTT) = 1000 M⁻¹ min⁻¹ (pH 7.0, 20 °C) |
| Comparator Or Baseline | 6-Mercapto-FAD: no displacement reaction (terminal product); Native FAD: no 6-substituent, no displacement reaction |
| Quantified Difference | 6-SCN-FAD: quantitative conversion; 6-SH-FAD and native FAD: zero displacement reactivity |
| Conditions | Free flavin in aqueous buffer, pH 7.0, 20 °C; also tested protein-bound in riboflavin-binding protein, flavodoxin, lactate oxidase, Old Yellow Enzyme, D-amino acid oxidase |
Why This Matters
The large rate differential (≥55-fold faster with DTT than with sulfite) provides a calibrated reactivity scale for quantifying steric and electrostatic constraints within a flavoprotein active site, which is not achievable with 6-mercapto-FAD or native FAD.
- [1] Massey V, Ghisla S, Yagi K. 6-Thiocyanatoflavins and 6-mercaptoflavins as active-site probes of flavoproteins. Biochemistry. 1986;25(24):8103-8112. doi:10.1021/bi00372a046 View Source
